molecular formula C21H26ClN5O B2782125 1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898459-82-0

1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2782125
CAS No.: 898459-82-0
M. Wt: 399.92
InChI Key: YIGGEABOEUCIBD-UHFFFAOYSA-N
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Description

1-{6-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 3-chlorobenzoyl group and an azepane ring fused to the pyridazine core. Pyridazine derivatives are recognized for their pharmacological versatility, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral properties .

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c22-18-7-5-6-17(16-18)21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-3-1-2-4-11-25/h5-9,16H,1-4,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGGEABOEUCIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyridazine ring , a piperazine moiety , and an azepane structure . The presence of a 3-chlorobenzoyl group enhances its chemical reactivity and biological activity. Synthetic routes typically involve multi-step organic reactions that can include the use of catalysts and controlled conditions to ensure high yield and purity.

Common Synthetic Steps:

  • Preparation of the Pyridazine Core : This involves cyclization reactions that form the pyridazine ring.
  • Introduction of the Piperazine Moiety : This step often requires nucleophilic substitution reactions.
  • Formation of the Azepane Structure : Cyclization reactions are employed to introduce the azepane ring.

Biological Activity

Research indicates that compounds structurally similar to This compound exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies suggest that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and PARP inhibition.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting various signaling pathways in cells.

Table 1: Biological Activities of Related Compounds

CompoundActivityIC50 (µM)Reference
Compound AAntitumor1.95
Compound BPARP Inhibition19.24
Compound CEnzyme Inhibition5.0

The biological activity of This compound is thought to arise from its interaction with specific molecular targets, such as enzymes or receptors.

Proposed Mechanisms:

  • PARP Inhibition : Similar compounds have shown to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased cell death in tumor cells due to accumulated DNA damage.
  • Receptor Modulation : The compound may also interact with various receptors, potentially leading to altered cellular responses and signaling pathways.

Case Studies

Recent studies have highlighted the potential of similar piperazine derivatives in treating various conditions:

  • Study on Lung Cancer Cells : A derivative showed significant inhibitory activity against A549 lung cancer cells, with an IC50 value indicating potent anti-proliferative effects. Flow cytometry revealed that this compound effectively induced apoptosis in these cells, suggesting its potential as an anticancer agent .

Table 2: Summary of Case Studies

Study FocusCompoundFindings
Lung CancerCompound BInduced apoptosis (IC50 = 1.95 µM)
Enzyme ActivityCompound ASelective inhibition (IC50 = 19.24 nM)

Comparison with Similar Compounds

Methodological Considerations

Structural analyses of pyridazine derivatives often employ X-ray crystallography, as demonstrated in . Computational tools like the CCP4 suite () enable detailed comparisons of molecular conformations and intermolecular interactions .

Q & A

Q. What are the standard synthetic routes and purification methods for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyridazine core via cyclization reactions, often using hydrazine derivatives and diketones.
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Step 3 : Attachment of the azepane ring via alkylation or Buchwald-Hartwig amination .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final product. Purity is confirmed via HPLC (>95%) .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., distinguishing piperazine N-substitution) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 427.2) .
  • HPLC : Quantifies purity (>95% for pharmacological studies) .

Q. What are the key structural features influencing its physicochemical properties?

  • 3-Chlorobenzoyl Group : Enhances lipophilicity (logP ~2.8 predicted) and may improve blood-brain barrier penetration .
  • Azepane Ring : Increases molecular flexibility, potentially improving binding to conformational targets .
  • Pyridazine-Piperazine Linkage : Introduces hydrogen-bonding capabilities for enzyme interactions .

Advanced Research Questions

Q. How does the 3-chlorobenzoyl group modulate bioactivity compared to analogs?

Comparative Data :

SubstituentBioactivity (IC50)TargetSource
3-Chlorobenzoyl12 nMMAO-B Inhibition
2-Nitrobenzoyl45 nMMAO-B Inhibition
4-Methylbenzoyl210 nMMAO-B Inhibition

The electron-withdrawing chlorine atom enhances π-π stacking and hydrophobic interactions with enzyme pockets. Molecular docking studies suggest stronger binding to MAO-B’s flavin adenine dinucleotide (FAD) domain .

Q. What strategies can address low aqueous solubility and metabolic instability?

  • Prodrug Design : Introduce phosphate or amino acid esters at the azepane nitrogen to improve solubility .
  • Structural Modifications : Replace the chlorobenzoyl group with polar substituents (e.g., sulfonamides) while retaining activity .
  • Nanoparticle Formulation : Use lipid-based carriers to enhance bioavailability in pharmacokinetic studies .

Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?

  • Orthogonal Assays : Confirm MAO-B inhibition using both fluorometric and radiometric assays .
  • Kinetic Analysis : Determine competitive vs. non-competitive inhibition mechanisms via Lineweaver-Burk plots .
  • Crystallography : Resolve co-crystal structures with MAO-B to validate binding modes (methods in ).

Q. What in vitro models are suitable for neuropharmacological profiling?

  • Receptor Binding Assays : Screen for affinity at dopamine D2/D3 and serotonin 5-HT2A receptors (common targets for piperazine derivatives) .
  • Cellular Models : Use SH-SY5Y neuroblastoma cells for neuroprotection studies against oxidative stress .

Data Contradiction Analysis Example

Issue : Discrepant antimicrobial activity reported in different studies.
Resolution :

  • Test Conditions : Ensure consistent inoculum size (e.g., 1×10^5 CFU/mL) and culture media (Mueller-Hinton agar) .
  • Resazurin Assay : Use fluorometric viability assays to minimize subjectivity in zone-of-inhibition measurements .

Key Research Gaps and Future Directions

  • In Vivo Toxicity : Assess hepatotoxicity in rodent models, focusing on CYP450 interactions .
  • Target Selectivity : Profile against related enzymes (e.g., MAO-A, COX-2) to avoid off-target effects .
  • Combinatorial Libraries : Synthesize derivatives with varying azepane ring sizes (e.g., 6-membered vs. 7-membered) to optimize pharmacokinetics .

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